Cas no 864775-98-4 (1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-hydroxy-3-methyl-,1,1-dimethylethyl ester)
1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-hydroxy-3-methyl-,1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-hydroxy-3-methyl-,1,1-dimethylethyl ester
- tert-butyl 5-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-butyl 5-hydroxy-3-methylpyrazolo[3,4-b]pyridine-1-carboxylate
- DA-41076
- 864775-98-4
- SCHEMBL5470096
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- Inchi: 1S/C12H15N3O3/c1-7-9-5-8(16)6-13-10(9)15(14-7)11(17)18-12(2,3)4/h5-6,16H,1-4H3
- InChI Key: JDQKQAHQDBQHRC-UHFFFAOYSA-N
- SMILES: O(C(N1C2C(=CC(=CN=2)O)C(C)=N1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 249.11134135Da
- Monoisotopic Mass: 249.11134135Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 77.2Ų
1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-hydroxy-3-methyl-,1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029191762-1g |
tert-Butyl 5-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate |
864775-98-4 | 95% | 1g |
$971.00 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744451-1g |
tert-Butyl 5-hydroxy-3-methyl-1h-pyrazolo[3,4-b]pyridine-1-carboxylate |
864775-98-4 | 98% | 1g |
¥10521.00 | 2024-04-28 |
1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-hydroxy-3-methyl-,1,1-dimethylethyl ester Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-hydroxy-3-methyl-,1,1-dimethylethyl ester
Introduction to 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-hydroxy-3-methyl-, 1,1-dimethylethyl ester (CAS No. 864775-98-4)
1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-hydroxy-3-methyl-, 1,1-dimethylethyl ester, identified by the CAS number 864775-98-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of functional groups such as a carboxylic acid ester at the 1-position, a hydroxyl group at the 5-position, and a methyl group at the 3-position contributes to its unique chemical properties and potential pharmacological applications.
The synthesis and characterization of 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-hydroxy-3-methyl-, 1,1-dimethylethyl ester involve sophisticated organic transformations that highlight the versatility of heterocyclic chemistry. The ester functionality not only enhances solubility but also serves as a versatile handle for further derivatization, enabling the exploration of novel analogs with tailored biological activities. This compound’s structural framework is reminiscent of several bioactive natural products and drug candidates, suggesting its potential utility in the development of new therapeutic agents.
In recent years, there has been a surge in research focused on pyrazolopyridine derivatives due to their demonstrated efficacy in various pharmacological contexts. For instance, studies have shown that compounds within this scaffold exhibit inhibitory activity against enzymes and receptors implicated in inflammatory diseases, cancer, and neurological disorders. The hydroxyl group in 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-hydroxy-3-methyl-, 1,1-dimethylethyl ester is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets, thereby modulating binding affinity and potency.
The 1,1-dimethylethyl ester moiety at the carboxyl position provides stability to the molecule while allowing for facile hydrolysis under physiological conditions to release the free carboxylic acid. This feature makes it a valuable intermediate in drug design, where both prodrug strategies and direct therapeutic applications can be explored. The compound’s ability to undergo metabolic conversion into more polar forms could also enhance its bioavailability and reduce systemic toxicity.
One of the most compelling aspects of 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-hydroxy-3-methyl-, 1,1-dimethylethyl ester is its potential as a scaffold for structure-based drug design. Computational modeling studies have indicated that this compound can interact with specific pockets on target proteins through its aromatic system and functional groups. Such interactions are critical for achieving high selectivity and efficacy in therapeutic interventions. Researchers have leveraged these insights to develop libraries of pyrazolopyridine derivatives for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
The hydroxymethyl group at the 5-position offers another layer of complexity in terms of biological activity. Preclinical studies have suggested that hydroxymethyl-substituted heterocycles may exhibit unique pharmacokinetic profiles compared to their unsubstituted counterparts. This could be attributed to differences in metabolic pathways or binding affinities with enzymes such as cytochrome P450 oxidases. Understanding these nuances is essential for optimizing drug candidates throughout the development pipeline.
Recent advances in synthetic methodologies have enabled more efficient access to complex pyrazolopyridine derivatives like CAS No. 864775-98-4. Techniques such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis have significantly reduced reaction times and improved yields. These innovations are particularly relevant in medicinal chemistry where rapid access to diverse molecular structures is crucial for exploring new therapeutic avenues.
The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and structural diversity. Pyrazolopyridines are no exception and have been explored for their potential in treating conditions ranging from infectious diseases to chronic disorders like diabetes and cardiovascular diseases. The unique combination of functional groups in 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-hydroxy-3-methyl-, 1,1-dimethylethyl ester positions it as a promising candidate for further investigation.
In conclusion,CAS No. 864775-98-4 represents a structurally intriguing compound with significant potential in pharmaceutical research. Its combination of functional groups and scaffold characteristics makes it an attractive candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs. As our understanding of biological targets continues to evolve,so too will the applications of sophisticated heterocyclic compounds like this one.
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